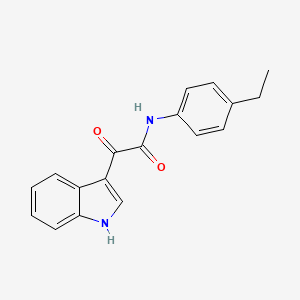

N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-2-12-7-9-13(10-8-12)20-18(22)17(21)15-11-19-16-6-4-3-5-14(15)16/h3-11,19H,2H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKGJKVQTGKCOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 4-ethylphenylamine with indole-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in inflammation or cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Cytotoxicity of Selected N-Substituted 2-Oxoacetamides

*Compound 5r is the most potent analog in its series.

†Inferred from similar analogs in and .

‡Data from for D-24851, a structurally distinct but functionally relevant compound.

- Potency : The 4-ethylphenyl group’s moderate lipophilicity may improve target binding compared to polar substituents (e.g., methoxy in 5j) but reduce it relative to electron-withdrawing groups (e.g., fluoro in 5b). Adamantane-containing analogs (e.g., 5r) show superior activity (IC50 ~10 µM), likely due to enhanced hydrophobic interactions .

- Selectivity : Ethyl’s steric bulk might reduce off-target effects, akin to adamantane derivatives, which exhibit tumor-selective apoptosis .

- Mechanism : Like 5r, the 4-ethylphenyl derivative is hypothesized to induce caspase-8/3-mediated apoptosis rather than caspase-9, a pathway common to indole-based compounds .

Structure-Activity Relationships (SAR)

- Electron-Donating Groups : Methoxy (5j) and methyl (5k) substituents reduce potency, possibly by diminishing electrophilic interactions with targets .

- Electron-Withdrawing Groups : Fluoro (5b) and nitro (5m) groups enhance cytotoxicity, likely by stabilizing charge-transfer complexes .

- Lipophilicity : Adamantane (5r) and ethyl groups improve membrane permeability but may lower solubility, necessitating formulation optimization .

Biological Activity

N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that combines an indole moiety with an ethyl-substituted phenyl group, making it a subject of interest in medicinal chemistry. Its unique structure suggests potential interactions with various biological targets, particularly in the realm of cancer research and neuroinflammation.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features:

- Indole Ring : Known for its biological significance and potential pharmacological activities.

- Ethyl-substituted Phenyl Group : This modification may enhance lipophilicity and influence the compound's biological activity compared to simpler indole derivatives.

Synthesis

The synthesis typically involves the reaction between 4-ethylphenylamine and indole-3-carboxylic acid, facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane at room temperature.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activities. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving:

- Caspase Activation : Essential for the execution phase of cell apoptosis.

- Poly ADP-ribose Polymerase (PARP) Cleavage : Involved in DNA repair processes, suggesting a role in cancer cell death pathways.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Methoxytryptamine | Indole ring and methoxy group | Neurotransmitter activity |

| N-substituted 2-(adamantan-1-yl)-1H-indol-3-yl derivatives | Indole core with adamantane substituent | Anti-cancer properties |

| This compound | Indole and ethylphenyl group | Potential anti-cancer properties |

Neuroinflammation

Emerging studies suggest that this compound may also interact with the translocator protein (TSPO), which is implicated in neuroinflammation. TSPO ligands have been explored for their potential in imaging and treating neurodegenerative diseases . The binding affinity of similar compounds to TSPO indicates that this compound could be beneficial in developing therapeutic agents for conditions like Alzheimer's disease and multiple sclerosis.

Case Studies

A study on related indole derivatives showed significant tumor growth inhibition in mouse xenograft models, indicating the potential efficacy of compounds similar to this compound in oncology settings . Furthermore, the structural modifications observed in these studies provide insights into optimizing pharmacological properties.

Q & A

Q. What are the optimal synthetic routes for N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide?

Methodological Answer: The synthesis typically involves coupling an indole-3-oxoacetate intermediate with a substituted aniline under anhydrous conditions. Key steps include:

- Protection of the indole nitrogen : To prevent side reactions, the indole NH is often protected (e.g., using a benzyl or acyl group) before introducing the oxoacetamide moiety .

- Oxoacetamide formation : Reacting 1H-indole-3-carboxylic acid with oxalyl chloride to generate the reactive oxoacetyl chloride intermediate, followed by coupling with 4-ethylaniline in the presence of a base (e.g., triethylamine) .

- Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) is critical to isolate the product. Yields can vary (8–17%) depending on substituent steric effects .

Q. Example Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Indole protection | 4-Chlorobenzoyl chloride, DCM, 0°C | 85–90 | |

| Oxoacetyl chloride | Oxalyl chloride, THF, reflux | 70–75 | |

| Amide coupling | 4-Ethylaniline, TEA, DCM, RT | 12–15 |

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The indole C3 proton appears as a singlet near δ 8.2–8.5 ppm. The oxoacetamide carbonyl (C=O) resonates at δ 165–170 ppm in ¹³C NMR. Aromatic protons from the 4-ethylphenyl group show splitting patterns consistent with para substitution .

- HRMS : Exact mass analysis (e.g., [M+H]⁺) confirms the molecular formula (C₁₈H₁₆N₂O₂ requires m/z 292.1216). Deviations >3 ppm suggest impurities .

- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction resolves bond angles and torsional strain in the oxoacetamide linkage .

Advanced Research Questions

Q. What strategies are employed to analyze the crystal structure of indole-based oxoacetamides?

Methodological Answer:

- Crystallization : Slow evaporation of a saturated DCM/hexane solution at 4°C often yields suitable crystals.

- Data collection : Use a high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- Refinement : SHELXL software refines anisotropic displacement parameters. Key metrics: R₁ < 0.05, wR₂ < 0.12. Hydrogen bonding between the oxoacetamide C=O and indole NH is critical for lattice stability .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Methodological Answer:

- Substituent variation : Replace the 4-ethylphenyl group with electron-withdrawing (e.g., nitro, CF₃) or bulky groups (e.g., naphthyl) to assess effects on target binding. For example, nitro groups enhance cytotoxicity in Bcl-2 inhibition assays .

- Bioisosteric replacement : Substitute the indole ring with azaindole or benzimidazole to improve metabolic stability while retaining π-π stacking interactions .

- In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like tubulin or cannabinoid receptors. Validate with IC₅₀ assays .

Q. What methodological considerations apply to assessing antimicrobial or anticancer activity?

Methodological Answer:

- Anticancer assays :

- MTT assay : Test cytotoxicity against HeLa or MCF-7 cells (72 h incubation). IC₅₀ values <10 μM indicate potent activity .

- Apoptosis markers : Flow cytometry detects Annexin V/PI staining to confirm programmed cell death .

- Antimicrobial assays :

- Liquid inhibition : In 96-well plates, test against ESKAPE pathogens (e.g., S. aureus). MIC values ≤8 μg/mL suggest clinical potential .

- Resistance profiling : Compare activity against wild-type vs. efflux-pump-deficient strains to identify transport-mediated resistance .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Control standardization : Ensure consistent cell lines (e.g., ATCC-validated), passage numbers, and serum concentrations .

- Solvent effects : DMSO >0.1% can artifactually enhance permeability. Use vehicle controls matched to treatment groups .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.01) to differentiate true activity from noise .

Q. What advanced spectroscopic techniques elucidate electronic properties of the oxoacetamide group?

Methodological Answer:

- UV-Vis spectroscopy : The oxoacetamide C=O exhibits a λmax near 270 nm (π→π* transition). Solvatochromic shifts in polar solvents indicate dipole-dipole interactions .

- FT-IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) confirm hydrogen-bonding capacity .

- DFT calculations : Gaussian09 optimizes geometry at the B3LYP/6-311+G(d,p) level. HOMO-LUMO gaps <4 eV suggest redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.